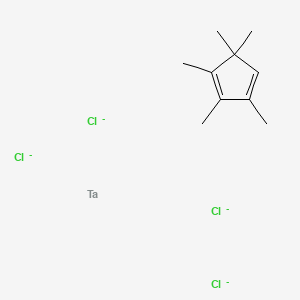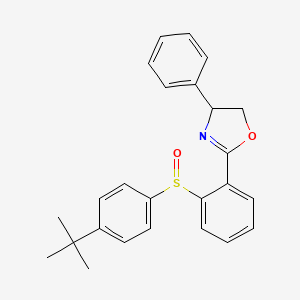
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and diverse applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. The tert-butyl group adds steric hindrance, making the compound interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfinyl intermediate: The reaction begins with the sulfoxidation of 4-(tert-butyl)phenyl sulfide to form 4-(tert-butyl)phenyl sulfoxide.
Coupling with phenylboronic acid: The sulfoxide is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl sulfoxide intermediate.
Cyclization to form dihydrooxazole: The biphenyl sulfoxide intermediate undergoes cyclization with an appropriate oxazoline precursor under acidic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids for cyclization, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.
Scientific Research Applications
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with molecular targets through its sulfinyl and oxazole groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s steric and electronic properties allow it to modulate the activity of enzymes and receptors, making it a versatile tool in biochemical studies.
Comparison with Similar Compounds
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
(S)-4-tert-Butyl-2-(diphenylphosphino)phenyl-2-oxazoline: This compound is also used as a ligand in catalytic reactions but differs in its phosphino group, which provides different electronic properties.
2-(2-(Bis(2-tolyl)phosphino)phenyl)-4-tert-butyl-2-oxazoline: Another ligand with a similar structure but different substituents, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct redox properties and steric effects, making it suitable for specific applications in catalysis and biochemical research.
Properties
Molecular Formula |
C25H25NO2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3 |
InChI Key |
ZIDRZTBFZIWXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




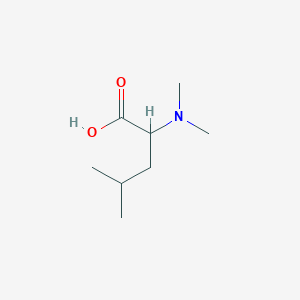

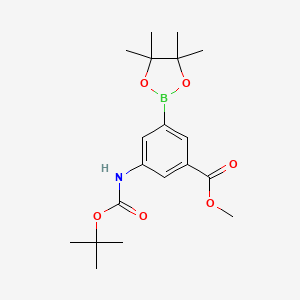
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
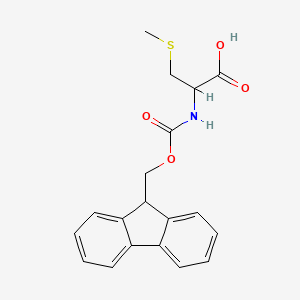
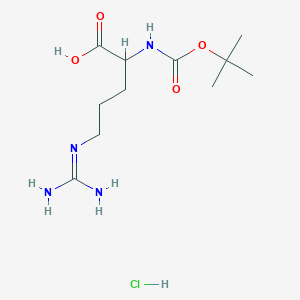
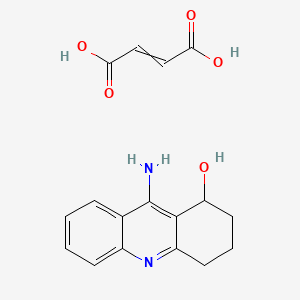
![(R)-6,6'-Bis(dicyclohexylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12505359.png)
![Methyl 2-[4-(3-hydroxypropyl)phenyl]acetate](/img/structure/B12505362.png)
